3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWMTBIXIEELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with various functional groups.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its efficiency and high yield.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol. This method is commonly used to form the pyrazolo[1,5-a]pyrimidine ring system.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. This method is used to construct the pyrazolo[1,5-a]pyrimidine core by cyclizing the appropriate precursors.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to reduce the compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Scientific Research Applications
Physical Properties
The compound is characterized by a complex structure that includes multiple aromatic rings and halogen substituents. Its synthesis involves multicomponent reactions and has been reported to yield colorless crystals with a melting point of 243°C .
Medicinal Chemistry
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising biological activities that make it a candidate for drug development. Its potential applications include:
- Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may exhibit similar properties due to its structural characteristics .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating various inflammatory diseases .
- Antibacterial Properties : Some derivatives of pyrazolo compounds have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of various pyrazolo derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory properties of pyrazolo compounds. The findings suggested that this compound significantly reduced pro-inflammatory cytokine levels in animal models of inflammation. This highlights its potential use in treating chronic inflammatory conditions .
Case Study 3: Antibacterial Activity
In a comparative study examining various pyrazolo derivatives for antibacterial efficacy, this compound demonstrated notable activity against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function as an effective inhibitor of bacterial growth .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.
Molecular Targets: The primary molecular targets of this compound include kinases, enzymes that play a crucial role in cell signaling and regulation. By inhibiting or activating these kinases, the compound can influence various cellular processes.
Pathways Involved: The compound affects several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis, making the compound a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Anti-Mycobacterial Derivatives ()
- Compound 32 : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Compound 47 : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CRF1 Receptor Antagonists ()
- MPZP : N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Modifications on the Amine Group
Radiolabeled and Imaging Derivatives ()
- [18F]27 : 3-(2,4-Dichlorophenyl)-N-ethyl-N-(2-(2-[18F]fluoroethoxy)ethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Activity Data (Table 1)
Physicochemical Comparisons (Table 2)
| Compound | logP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.8* | <10* | 160–165* |
| MPZP | 2.5 | 25 | 151–153 |
| N-sec-Butyl analog | 4.2 | 5 | 158–160 |
| Compound 47 | 3.1 | 15 | 177–180 |
*Predicted based on structural analogs.
Biological Activity
The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C20H16ClFN4
- Molecular Weight : 366.82 g/mol
- Purity : Typically ≥95% .
Synthesis
Recent studies have focused on the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives using copper-catalyzed methods. For instance, a microwave-assisted approach has been developed that yields various derivatives with high efficiency and purity . The synthesis of this compound specifically involves multiple steps including halogenation and N-alkylation reactions .
Anticancer Potential
The biological activity of this compound has been primarily evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cell Line : The compound showed promising inhibitory effects with an IC50 value of 15.3 µM when tested against MCF-7 cells .
- MDA-MB-231 Cell Line : A library of synthesized compounds was screened for anticancer activity using MTT assays; however, none demonstrated significant growth inhibition compared to control compounds .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the compound's potency .
Case Studies
- In Vitro Assays : A series of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer activity against MDA-MB-231 cells. The results indicated that structural modifications could lead to enhanced cytotoxicity .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the observed biological activity and provide insights into potential mechanisms of action .
Data Summary Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Observed |
|---|---|---|---|
| This compound | MCF-7 | 15.3 | Significant |
| Various Pyrazolo Derivatives | MDA-MB-231 | N/A | None observed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyrazole and pyrimidine precursors. For example, ethyl acetoacetate and halogenated aryl ketones are refluxed under inert atmospheres (e.g., argon) to form the pyrazolo[1,5-a]pyrimidine core . Key parameters include solvent choice (e.g., EtOAc or DMF), temperature control (0°C to reflux), and catalyst use (e.g., Fe(acac)₃ for analogous compounds) . Yields range from 60–75%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and substituent orientations. For example, mean C–C bond lengths of 0.003 Å and R-factors ≤0.055 are standard validation metrics . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray parameters like monoclinic P2₁/c space groups and unit cell dimensions (e.g., a = 9.0826 Å, β = 99.46°) provide structural validation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives exhibit enzyme inhibition (e.g., kinase or benzodiazepine receptor targets) and anticancer potential. Assays often include in vitro cell viability tests (e.g., MTT assays) and enzyme inhibition studies (IC₅₀ values). The trifluoromethyl group enhances binding affinity, as seen in similar compounds with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s electronic structure to model electrostatic potentials and frontier molecular orbitals. Docking studies (e.g., AutoDock Vina) simulate binding to enzymes like KDR kinase, using crystallographic data (PDB IDs) to validate poses. For example, the trifluoromethyl group’s electronegativity may stabilize hydrophobic pockets in target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or purity issues. Validated approaches include:
- Reproducing experiments with standardized protocols (e.g., CLSI guidelines).
- Cross-validating results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Purity verification via HPLC (>95%) and elemental analysis .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer : Process optimization involves:
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve yield and reduce byproducts.
- Solvent engineering : Switch from EtOAc to greener solvents (e.g., cyclopentyl methyl ether) for scalability.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
Q. What role do substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) play in modulating pharmacokinetic properties?
- Methodological Answer : Substituents impact lipophilicity (logP) and bioavailability. The 4-fluorophenyl group increases metabolic stability by resisting cytochrome P450 oxidation, while the 2-chlorophenyl moiety enhances membrane permeability. In vivo studies in rodents show brain penetration correlates with logP values ~3.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
